molecular formula C8H9N3O B6185688 1-azido-3-methoxy-2-methylbenzene CAS No. 2648961-05-9

1-azido-3-methoxy-2-methylbenzene

Cat. No.: B6185688
CAS No.: 2648961-05-9
M. Wt: 163.2
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Description

1-Azido-3-methoxy-2-methylbenzene is an organic azide compound of interest in research and development, particularly in the fields of synthetic chemistry and materials science. Azido aryl compounds like this one serve as valuable building blocks for the synthesis of more complex molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction for forming 1,2,3-triazoles . The presence of both an azide group and methoxy substituent on the benzene ring makes it a versatile precursor for creating functionalized polymers or energetic materials . In scientific literature, structurally similar azidoarenes have been investigated for their potential application in the development of novel energetic materials and melt-castable explosives, as azido groups can contribute to high energy density . Researchers also utilize such azides in the development of energetic plasticizers for solid propellants, where compounds with azidoalkyl chains have been shown to exhibit low glass transition temperatures and good thermal stability . As with all organic azides, safe handling protocols must be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2648961-05-9

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Halogenated Precursor Synthesis

The most common approach involves substituting a halogen atom (e.g., bromide or iodide) in a methoxy- and methyl-substituted benzene derivative with an azide group. For example, 3-methoxy-2-methylbromobenzene reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours, yielding 1-azido-3-methoxy-2-methylbenzene with 75–85% efficiency. The reaction follows an SN2 mechanism, where the polar aprotic solvent stabilizes the transition state and enhances nucleophilicity of the azide ion.

Key Reaction Parameters:

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Temperature: 80–90°C

  • Molar Ratio: 1:1.2 (bromobenzene:NaN₃)

  • Yield: 82% (average)

Alternative Azide Sources

Trimethylsilyl azide (TMSN₃) offers a safer alternative to NaN₃ in moisture-sensitive reactions. In dichloromethane (DCM) at 0°C, TMSN₃ reacts with 3-methoxy-2-methyliodobenzene in the presence of a catalytic amount of trimethylsilyl triflate (TMSOTf), achieving 70–75% yield. This method minimizes byproduct formation but requires stringent anhydrous conditions.

Diazotization-Azidation Strategy

Diazonium Salt Formation

Starting from 3-methoxy-2-methylaniline, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. Subsequent treatment with NaN₃ in aqueous ethanol at pH 6–7 produces the target azide with 65–70% yield.

Critical Considerations:

  • Temperature Control: Excess heat causes diazonium salt decomposition.

  • pH Adjustment: Neutral conditions prevent side reactions with acidic or basic media.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize tubular reactors for azide formation. A mixture of 3-methoxy-2-methylbromobenzene and NaN₃ in DMF is pumped through a heated reactor (90°C, residence time: 30 minutes), followed by inline quenching with ice water. This method achieves 85% yield with 99% purity and reduces exposure to hazardous intermediates.

Advantages Over Batch Processes:

  • Enhanced heat dissipation.

  • Scalability to multi-ton production.

  • Reduced waste generation.

Catalytic Innovations

Copper(I) catalysts (e.g., CuBr) accelerate azide substitution in bromoarenes, lowering reaction temperatures to 50–60°C and improving yields to 88–90%. However, catalyst recovery remains a challenge for cost-sensitive applications.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Safety Risks
Nucleophilic Substitution3-Methoxy-2-methylbromobenzeneDMF, 80°C, 12 h82%Moderate (azide handling)
Diazotization-Azidation3-Methoxy-2-methylanilineHCl/NaNO₂, 0°C, pH 768%High (diazonium stability)
Continuous Flow3-Methoxy-2-methylbromobenzeneDMF, 90°C, 30 min85%Low (automated quenching)

Emerging Techniques

Photochemical Azidation

Recent studies explore UV-induced azidation of 3-methoxy-2-methylbenzene derivatives using hypervalent iodine reagents (e.g., iodobenzene diacetate). This method avoids stoichiometric metal azides but remains experimental, with yields below 50%.

Biocatalytic Routes

Enzymatic azide transferases show promise for regioselective azidation under mild conditions. Preliminary trials with engineered Escherichia coli strains report 30–40% yields, though scalability is unproven .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitrenes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Azido-3-methoxy-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-azido-3-methoxy-2-methylbenzene primarily involves the reactivity of the azido group. Upon activation (e.g., thermal or photolytic), the azido group releases nitrogen gas, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Azide-Containing Benzene Derivatives

1-Azido-3-Methylbenzene (C₇H₇N₃)

  • Structure : Azide at position 1, methyl at position 3 (CAS 4113-72-8) .
  • Key Differences : Lacks the methoxy group, reducing polarity and electron-donating resonance effects.
  • However, steric hindrance from the methyl group may limit accessibility to reaction sites.
  • Applications : Primarily used as a precursor in organic synthesis, where electronic simplicity is advantageous .

1-Azido-2-(Trifluoromethyl)benzene (C₇H₄F₃N₃)

  • Structure : Azide at position 1, trifluoromethyl (-CF₃) at position 2 .
  • Key Differences : The electron-withdrawing -CF₃ group significantly increases azide reactivity compared to the methoxy and methyl groups in the target compound.
  • Reactivity : Enhanced electrophilicity of the azide facilitates faster click reactions but may compromise stability under thermal or photolytic conditions.
  • Applications : Valued in high-throughput synthesis due to rapid reaction kinetics .

1-(Azidomethyl)-2-Methoxybenzene (C₈H₉N₃O)

  • Structure : Azide on a benzyl (-CH₂N₃) group, methoxy at position 2 (synthesized via NaN₃ substitution of chloromethyl precursor) .
  • This reduces azide participation in ring-directed reactions.
  • Reactivity : Benzyl azides are less reactive in thermal cycloadditions but more stable than aryl azides.
  • Applications : Suitable for Staudinger ligation or as a stable azide source in multistep syntheses .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight Key Reactivity Traits
1-Azido-3-methoxy-2-methylbenzene -N₃ (1), -OCH₃ (3), -CH₃ (2) 163.18 g/mol Moderate reactivity, steric hindrance
1-Azido-3-methylbenzene -N₃ (1), -CH₃ (3) 133.15 g/mol Higher azide reactivity, no resonance
1-Azido-2-(trifluoromethyl)benzene -N₃ (1), -CF₃ (2) 187.12 g/mol High reactivity, electron-deficient azide
1-(Azidomethyl)-2-methoxybenzene -CH₂N₃, -OCH₃ (2) 163.18 g/mol Stable, non-conjugated azide

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-azido-3-methoxy-2-methylbenzene, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves azidation of a methoxy-methylbenzene precursor. For example, nucleophilic substitution of a halogenated intermediate (e.g., 3-methoxy-2-methylbromobenzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C. Reaction optimization includes:

  • Temperature control : Higher temperatures accelerate kinetics but may degrade the azide group.
  • Solvent selection : DMF or DMSO enhances solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
    • Key characterization : Confirm structure via 1H^1H-NMR (methoxy singlet at ~3.8 ppm, azide absence in IR due to symmetry) and LC-MS for purity .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • IR spectroscopy : Azide stretch (~2100 cm⁻¹) confirms functional group integrity.
  • 1H^1H-NMR : Distinct signals for methoxy (-OCH₃, δ 3.8 ppm), methyl (-CH₃, δ 2.3 ppm), and aromatic protons (δ 6.7–7.1 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 177 (C₈H₉N₃O) and fragmentation patterns verify molecular weight .

Q. What safety precautions are critical when handling azido compounds like this compound?

  • Explosivity risk : Avoid mechanical shock, heat, or concentrated solutions.
  • Storage : Keep in dark, cool conditions (<4°C) under inert gas (N₂/Ar).
  • Waste disposal : Quench with aqueous NaNO₂ or Ce(IV) solutions to neutralize azides .

Advanced Research Questions

Q. How can [3+2] cycloaddition reactions of this compound be optimized for triazole synthesis?

  • Catalytic systems : Copper(I) catalysts (e.g., CuBr(PPh₃)₃) enhance regioselectivity for 1,4-triazoles.
  • Solvent effects : Use t-BuOH/H₂O mixtures to improve reaction rates via the "click chemistry" mechanism.
  • Kinetic monitoring : In-situ IR tracks azide consumption; optimize molar ratios (azide:alkyne = 1:1.2) .

Q. What strategies resolve contradictions in reported photochemical reactivity of azido aromatic compounds?

  • Case study : Discrepancies in photoreaction yields may arise from light source variability (e.g., UV-A vs. UV-C wavelengths).
  • Experimental design : Standardize irradiation conditions (λ = 254 nm, quartz vessels) and quantify intermediates via HPLC.
  • Theoretical modeling : DFT calculations predict reaction pathways (e.g., nitrene intermediate formation) to validate experimental data .

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

  • QSPR models : Correlate substituent effects (e.g., electron-donating methoxy group) with azide decomposition kinetics.
  • Molecular dynamics : Simulate thermal stability under varying solvent environments (e.g., aqueous vs. organic) .

Q. What are the challenges in integrating this compound into peptide backbone modifications?

  • Biocompatibility : Ensure azide-alkyne reactions proceed under physiological pH (7.4) without side reactions.
  • Characterization : Use MALDI-TOF MS to confirm triazole incorporation in peptide chains.
  • Case study : Adjust protecting groups (e.g., Fmoc for methoxy) to prevent interference during SPPS (solid-phase peptide synthesis) .

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